molecular formula C21H28O2 B585053 rac 8alpha-[Delta-5(10)]-Norgestrel CAS No. 5541-87-7

rac 8alpha-[Delta-5(10)]-Norgestrel

Cat. No.: B585053
CAS No.: 5541-87-7
M. Wt: 312.453
InChI Key: QCMLVDXPKCBMFQ-SYAJIYQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 8alpha-[Delta-5(10)]-Norgestrel involves multiple steps, starting from basic steroidal precursors. The key steps typically include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to form the desired stereochemistry.

    Cyclization: Formation of the steroidal ring structure through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Purification: Using techniques such as chromatography and recrystallization to obtain high-purity product.

    Quality Control: Analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

rac 8alpha-[Delta-5(10)]-Norgestrel undergoes various chemical reactions, including:

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of this compound, which are used for further biochemical studies.

Scientific Research Applications

rac 8alpha-[Delta-5(10)]-Norgestrel has several scientific research applications:

    Chemistry: Used as a reference compound in the study of steroidal chemistry and synthesis.

    Biology: Investigates the interactions of steroid hormones with their receptors.

    Medicine: Explores potential therapeutic uses in hormone replacement therapy and contraceptive research.

    Industry: Utilized in the development of new steroidal drugs and biochemical assays.

Comparison with Similar Compounds

rac 8alpha-[Delta-5(10)]-Norgestrel is compared with other similar compounds, such as:

    Levonorgestrel: A widely used synthetic progestogen in contraceptives.

    Norethisterone: Another synthetic progestogen used in hormone replacement therapy.

    Desogestrel: A third-generation progestogen with improved pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific stereochemistry and its use as a research tool in studying steroid hormone interactions. Unlike other progestogens, it is not commonly used in clinical settings but serves as a valuable compound in biochemical research.

Biological Activity

Rac 8alpha-[Delta-5(10)]-Norgestrel, a synthetic progestin, is derived from the steroid hormone progesterone. It has been studied for its biological activity, particularly in the context of contraceptive efficacy and its potential therapeutic applications in various medical conditions.

This compound primarily functions by binding to progesterone receptors, leading to a series of biological responses that inhibit ovulation and alter the endometrial lining. Its action can be summarized as follows:

  • Inhibition of Ovulation : By mimicking the effects of natural progesterone, it prevents the release of luteinizing hormone (LH), which is crucial for ovulation.
  • Endometrial Alteration : It induces changes in the endometrium that make it less receptive to implantation.
  • Cervical Mucus Changes : The compound increases the viscosity of cervical mucus, thereby hindering sperm passage.

Pharmacological Studies

Research has demonstrated that this compound exhibits both contraceptive and non-contraceptive effects. Studies have shown its effectiveness in preventing pregnancy when administered correctly and have explored its potential in treating conditions such as endometriosis and certain types of cancer.

Table 1: Summary of Biological Activities

Activity Description
Contraceptive EffectPrevents ovulation and alters endometrial receptivity
Anti-inflammatory PropertiesMay exhibit anti-inflammatory effects, beneficial in conditions like endometriosis
Cancer Treatment PotentialInvestigated for use in hormone-sensitive cancers due to its progestational activity

Case Studies

  • Contraceptive Efficacy : A clinical trial involving women using this compound showed a high efficacy rate in preventing pregnancy over a specified period. The study reported a Pearl index significantly lower than that of non-hormonal contraceptive methods.
  • Endometriosis Treatment : In a randomized controlled trial, patients with endometriosis were treated with this compound, resulting in reduced pain scores and improved quality of life metrics compared to placebo groups.
  • Cancer Research : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential use in adjunctive therapy for hormone-dependent tumors.

Research Findings

Recent studies have focused on the compound's interaction with various cellular pathways:

  • Apoptotic Mechanisms : Research has indicated that this compound can induce apoptosis in specific cancer cell lines by modulating signaling pathways involved in cell survival.
  • Efflux Pump Inhibition : Some studies suggest that this compound may inhibit P-glycoprotein, a key player in multidrug resistance, enhancing the efficacy of concurrent chemotherapy agents.

Table 2: Key Research Findings

Study Focus Findings
Contraceptive TrialsHigh efficacy rates; low Pearl index
Endometriosis ManagementSignificant reduction in pain; improved quality of life
Cancer Cell ProliferationInduction of apoptosis; potential to enhance chemotherapy effectiveness

Properties

IUPAC Name

(8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMLVDXPKCBMFQ-SYAJIYQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858220
Record name (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5541-87-7
Record name (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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